molecular formula C7H10INO2S2 B14917784 n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide

n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B14917784
M. Wt: 331.2 g/mol
InChI Key: OFCFRDVODMGBEH-UHFFFAOYSA-N
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Description

n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide: is an organic compound with the molecular formula C7H10INO2S2 and a molecular weight of 331.19 g/mol . This compound features a thiophene ring substituted with an iodine atom and an ethyl group, which is further connected to a methanesulfonamide group. The presence of iodine and the sulfonamide group makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide typically involves the iodination of a thiophene derivative followed by the introduction of an ethyl group and subsequent sulfonamide formation. The general steps include:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and thiophene ring can also participate in π-π interactions and halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • n-(2-(5-Bromothiophen-2-yl)ethyl)methanesulfonamide
  • n-(2-(5-Chlorothiophen-2-yl)ethyl)methanesulfonamide
  • n-(2-(5-Fluorothiophen-2-yl)ethyl)methanesulfonamide

Comparison:

Properties

Molecular Formula

C7H10INO2S2

Molecular Weight

331.2 g/mol

IUPAC Name

N-[2-(5-iodothiophen-2-yl)ethyl]methanesulfonamide

InChI

InChI=1S/C7H10INO2S2/c1-13(10,11)9-5-4-6-2-3-7(8)12-6/h2-3,9H,4-5H2,1H3

InChI Key

OFCFRDVODMGBEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)I

Origin of Product

United States

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